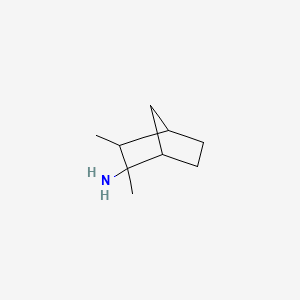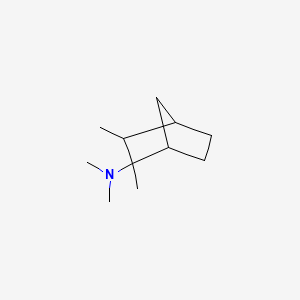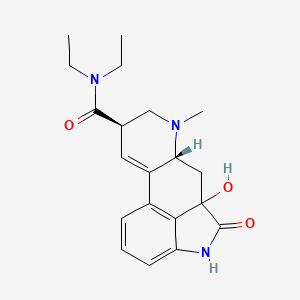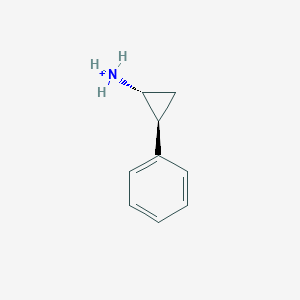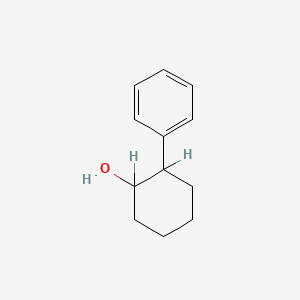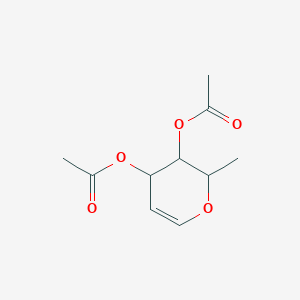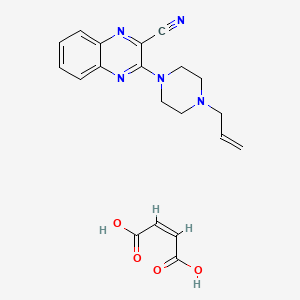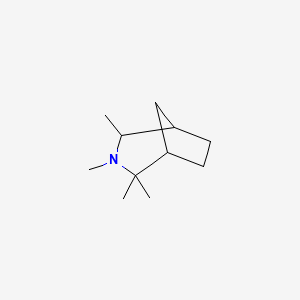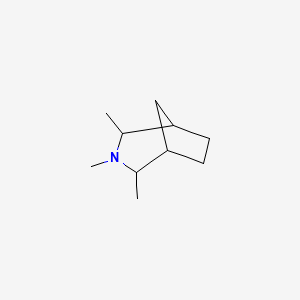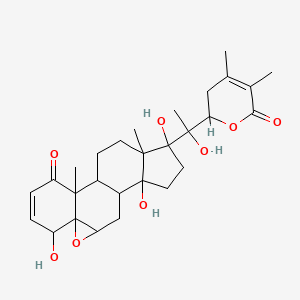
4β-Hydroxywithanolide E
Vue d'ensemble
Description
4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .
Molecular Structure Analysis
The molecular formula of 4beta-Hydroxywithanolide E is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of 4beta-Hydroxywithanolide E includes a 17α-oriented side chain .Chemical Reactions Analysis
4beta-Hydroxywithanolide E has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .Applications De Recherche Scientifique
1. Arrêt du cycle cellulaire cancéreux et induction de l'apoptose 4β-Hydroxywithanolide E a montré qu'il arrêtait le cycle cellulaire en phase G0/G1 dans les cellules HCT116 et HT-29 et induisait l'apoptose dans les cellules HCT116 et SW480 de manière dépendante de la concentration. Il réduit également la croissance tumorale dans un modèle xénogreffe de souris HCT116 .
Discrimination de la lignée cellulaire du cancer du sein
Un modèle de classification virtuelle basé sur un réseau neuronal artificiel (RNA) a été développé pour discriminer les analogues actifs et inactifs du withanolide E contre la lignée cellulaire de cancer du sein humain MCF-7 .
Activité antitumorale
Ce composé présente une activité antitumorale significative contre diverses cellules cancéreuses, y compris les cellules du cancer colorectal, en supprimant l'expression des gènes répondeurs Wnt endogènes .
Effets anti-inflammatoires
this compound montre des effets anti-inflammatoires dans le tissu adipeux de souris diabétiques en atténuant la signalisation NF-κB .
Prévention de l'activité procoagulante
Il prévient l'activité procoagulante induite par le facteur de nécrose tumorale α avec une cytotoxicité accrue contre les cellules cancéreuses du poumon humain .
Modulation de l'épissage alternatif
this compound module l'épissage alternatif de divers gènes apoptotiques, ce qui pourrait avoir des implications pour les stratégies de traitement du cancer .
Mécanisme D'action
Target of Action
4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .
Mode of Action
4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .
Biochemical Pathways
The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .
Result of Action
The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .
Action Environment
The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4beta-Hydroxywithanolide E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation . Additionally, 4beta-Hydroxywithanolide E interacts with caspases, particularly caspase 3 and caspase 9, promoting apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
4beta-Hydroxywithanolide E exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing DNA damage and arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by promoting the phosphorylation and degradation of β-catenin, thereby inhibiting its nuclear translocation . Furthermore, 4beta-Hydroxywithanolide E affects gene expression by modulating the alternative splicing of apoptotic genes .
Molecular Mechanism
The molecular mechanism of 4beta-Hydroxywithanolide E involves several intricate processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes. Additionally, 4beta-Hydroxywithanolide E promotes the phosphorylation and degradation of β-catenin, thereby attenuating the Wnt/β-catenin signaling pathway . These molecular interactions underscore the compound’s potential in modulating key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4beta-Hydroxywithanolide E have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells is dose- and time-dependent . Over extended periods, 4beta-Hydroxywithanolide E continues to exert its anti-cancer effects, although its potency may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 4beta-Hydroxywithanolide E vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, it may induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4beta-Hydroxywithanolide E is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. For instance, the compound undergoes hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 4beta-Hydroxywithanolide E is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, the compound’s ability to bind to plasma proteins affects its distribution and bioavailability, thereby modulating its therapeutic effects.
Subcellular Localization
The subcellular localization of 4beta-Hydroxywithanolide E plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications, such as phosphorylation, can direct 4beta-Hydroxywithanolide E to specific cellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUGICUKQIKTJ-KABTZXSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314108 | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54334-04-2 | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4beta-Hydroxywithanolide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4.beta.-Hydroxywithanolide E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4β-Hydroxywithanolide E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



